2-Bromo-4-methyl-3-nitropyridine
Overview
Description
2-Bromo-4-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
One application of 2-Bromo-4-methyl-3-nitropyridine is in the study of crystal structures. For example, Hanuza et al. (2002) investigated the crystal structure and polarized vibrational spectra of 2‐bromo‐4‐nitropyridine N‐oxide, providing insights into its molecular arrangement and interactions within the crystal lattice. The study highlights how these molecular interactions influence the material's physical properties, which can be crucial for designing new materials with desired characteristics (Hanuza et al., 2002).
Vibrational Spectral Studies
Vibrational spectroscopy studies, such as those conducted by Balachandran et al. (2012), analyze the conformational stability and vibrational spectra of nitropyridines. These studies provide detailed information on the molecular vibrations that can be essential for understanding the chemical and physical behavior of compounds. Such research is vital for developing new materials and understanding their stability under different conditions (Balachandran et al., 2012).
Synthetic Chemistry Applications
This compound serves as a key intermediate in synthetic chemistry. Agosti et al. (2017) discussed its role in the synthesis of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation, emphasizing its utility in large-scale production. This example illustrates the compound's significance in industrial chemistry, particularly in the synthesis of complex molecules (Agosti et al., 2017).
Nucleophilic Substitution Reactions
The compound is also studied for its reactivity in nucleophilic substitution reactions. Yao et al. (2005) explored the reaction of 3-bromo-4-nitropyridine with amine, revealing unexpected nitro-group migration products. This research provides valuable insights into the reactivity and potential applications of nitropyridines in organic synthesis (Yao et al., 2005).
Mechanism of Action
The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Safety and Hazards
Future Directions
Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .
Properties
IUPAC Name |
2-bromo-4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKMSPHPLXBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601337 | |
Record name | 2-Bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-45-3 | |
Record name | 2-Bromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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